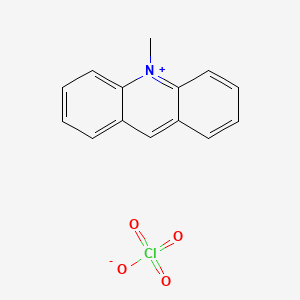

10-Methylacridinium Perchlorate

描述

The exact mass of the compound 10-Methylacridinium Perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 10-Methylacridinium Perchlorate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Methylacridinium Perchlorate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

10-methylacridin-10-ium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N.ClHO4/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTIEKPPJSQKJC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473269 | |

| Record name | 10-Methylacridinium Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26456-05-3 | |

| Record name | 10-Methylacridinium Perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Methylacridinium Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 10-Methylacridinium Perchlorate

Abstract

This technical guide details the synthesis, purification, and characterization of 10-Methylacridinium Perchlorate (CAS: 26456-05-3), a quaternary ammonium salt widely utilized as a biomimetic model for Nicotinamide Adenine Dinucleotide (NAD+) and as a photo-oxidant in electron transfer studies.[1][2] Unlike its sterically hindered derivative (9-mesityl-10-methylacridinium), the unsubstituted 10-methylacridinium cation serves as the fundamental reference for acridine-based hydride transfer kinetics and photochemistry.[1][2] This document provides a validated two-step synthesis protocol, safety mandates for handling organic perchlorates, and structural characterization data.[1][2]

Introduction & Chemical Significance[1][2][3][4][5]

The 10-methylacridinium cation (

Key Applications

-

NAD+ Mimicry: Used to model the hydride transfer mechanism (

) from NADH analogues (e.g., 1,4-dihydropyridines).[1][2] -

Photochemistry: Acts as a photo-oxidant in the excited state (

), capable of oxidizing organic substrates via Photo-induced Electron Transfer (PET).[1][2][3] -

Chemiluminescence: Serves as a precursor and model for lucigenin-type chemiluminescent reactions.[1][2]

Critical Safety Warning: Perchlorate Hazard

DANGER: Organic perchlorates are potentially explosive, particularly when dry, heated, or in contact with combustible organic materials.

-

Shock Sensitivity: Treat all solid perchlorate salts as shock-sensitive explosives.[1][2]

-

No Grinding: Never grind perchlorate crystals in a mortar.[1][2]

-

Scale: Perform synthesis on a small scale (< 1-5 grams) behind a blast shield.

Synthesis Protocol

The synthesis follows a robust two-step metathesis route.[1][2] Direct methylation with methyl perchlorate is avoided due to extreme explosion hazards.[1][2] Instead, the iodide salt is generated first, followed by anion exchange.

Reagents Required[1][2][5][6][7][8][9]

-

Sodium Perchlorate (

) or Perchloric Acid (70% -

Solvents: Toluene (anhydrous), Ethanol, Diethyl Ether.[2]

Step 1: Synthesis of 10-Methylacridinium Iodide

The first step involves the

-

Dissolution: Dissolve 1.8 g (10 mmol) of Acridine in 20 mL of anhydrous toluene in a round-bottom flask.

-

Methylation: Add 2.0 mL (excess) of Methyl Iodide under a fume hood.

-

Reflux: Heat the mixture to mild reflux (85°C) for 3–5 hours. The solution will darken, and a precipitate will form.

-

Note: Acridine is yellow; the methylated product is typically deep orange/red in the iodide form due to charge-transfer interactions in the crystal lattice.[2]

-

-

Isolation: Cool to room temperature. Filter the precipitate and wash copiously with diethyl ether to remove unreacted acridine and methyl iodide.[1][2]

-

Drying: Air dry the solid.[1][2] Yield is typically >90%.[1][2]

Step 2: Anion Exchange to Perchlorate

The iodide anion is exchanged for perchlorate to yield the desired salt.[2]

-

Solubilization: Dissolve the crude 10-Methylacridinium Iodide in a minimum amount of hot ethanol/water (50:50 v/v).

-

Precipitation: Slowly add a saturated aqueous solution of Sodium Perchlorate (

).[1][2]-

Observation: The perchlorate salt is less soluble than the iodide and will begin to crystallize/precipitate immediately.[2]

-

-

Recrystallization: Heat the mixture to dissolve the solids, then allow it to cool slowly to room temperature, and finally to 4°C.

-

Filtration: Collect the yellow/amber crystals by filtration.

-

Washing: Wash with a small amount of cold water, followed by cold ethanol.[1][2]

-

Drying: Dry in a vacuum desiccator over

. Do not heat in an oven.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway via metathesis.

Characterization

Physical Properties

| Property | Value / Observation |

| Appearance | Yellow to Amber crystalline solid |

| Molecular Formula | |

| Molecular Weight | 293.70 g/mol |

| Melting Point | ~241 °C (Decomposition) |

| Solubility | Soluble in Acetone, Acetonitrile, DMSO; Poorly soluble in Water, Ether |

Spectroscopic Data

-

H NMR (DMSO-d

-

The spectrum is characterized by the downfield shift of aromatic protons due to the cationic nitrogen.

-

4.8–5.0 ppm (s, 3H): Characteristic singlet for the

- 8.0–8.8 ppm (m, aromatic): Multiplets corresponding to the acridine ring protons.[2] The C9-H proton (para to nitrogen) is typically the most deshielded (~10 ppm) if not substituted, but in 10-methylacridinium, the C9-H is highly acidic and appears very far downfield (~9.8-10.2 ppm).[1][2]

-

-

UV-Vis Absorption (Acetonitrile):

Mechanism of Action: Hydride Transfer

The primary biochemical relevance of 10-methylacridinium is its ability to accept a hydride ion (

Hydride Transfer Pathway[1][2]

Figure 2: Mechanism of biomimetic hydride transfer mimicking the NAD+/NADH redox couple.

Safety & Handling Protocols

Storage

-

Store in a cool, dry, dark place .

-

Keep away from reducing agents, organic solvents (unless in use), and combustible materials.

-

Container should be tightly sealed to prevent moisture absorption (hygroscopic).[1][2]

Disposal[1][2][10][11][12]

-

Do not dispose of perchlorate salts in standard organic waste containers if they contain high concentrations of oxidizable organics.[2]

-

Dilute significantly with water before disposal down the drain (if permitted by local regulations) or treat as hazardous chemical waste labeled "Oxidizer".[1][2]

References

-

PubChem. (n.d.).[1][2][4] 10-Methylacridinium Perchlorate.[1][2][4][5][3][6][7][8][9][10] National Library of Medicine.[1][2] Retrieved February 1, 2026, from [Link]

-

Fukuzumi, S., et al. (2004).[1][2] Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion. Journal of the American Chemical Society.[1][2] (Contextual reference for acridinium photochemistry). [Link]

-

Organic Chemistry Portal. (2007).[1][2] Acridinium Salts as Photocatalysts. Retrieved February 1, 2026, from [Link]

Sources

- 1. 9-Mesityl-10-methylacridinium Perchlorate | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Mesityl-10-methylacridinium Perchlorate | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 10-Methylacridinium Perchlorate | C14H12ClNO4 | CID 11808515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-Phenyl-10-methylacridinium: A Highly Efficient and Reusable Organocatalyst for Mild Aromatization of 1,4-Dihydropyridines by Molecular Oxygen [organic-chemistry.org]

- 6. Buy 9-Mesityl-10-methylacridinium Perchlorate (EVT-466193) | 674783-97-2 [evitachem.com]

- 7. content.labscoop.com [content.labscoop.com]

- 8. 10-Methylacridinium Perchlorate | C14H12ClNO4 | CID 11808515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 10-Methylacridinium Perchlorate: A Versatile Tool in Light-Driven Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Power of the Acridinium Core

The acridine tricycle, a nitrogen-containing heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure is fundamental to its utility as a DNA intercalator, a fluorescent probe, and the core of potent chemiluminescent and photocatalytic agents.[1][2] By N-alkylation of the central nitrogen atom, the acridine is transformed into the acridinium cation, a modification that significantly enhances its electron-accepting properties and unlocks a rich field of photochemical applications. This guide focuses on a key member of this class: 10-Methylacridinium Perchlorate (CAS Number: 26456-05-3), a compound whose utility spans from initiating complex organic transformations with visible light to enabling ultra-sensitive analytical techniques crucial for modern drug development.

This document serves as a senior application scientist's perspective on 10-Methylacridinium Perchlorate, moving beyond simple data recitation to explain the causal relationships behind its synthesis, reactivity, and application. We will explore its fundamental properties, delve into the mechanisms that govern its light-emitting and electron-transfer capabilities, and provide practical insights into its use in both synthetic and analytical contexts.

Part 1: Foundational Chemistry and Synthesis

Core Molecular Structure and Physicochemical Properties

10-Methylacridinium Perchlorate is an organic salt consisting of a positively charged 10-methylacridinium cation and a perchlorate (ClO₄⁻) anion. The defining feature is the quaternized nitrogen atom within the acridine ring system, which renders the molecule a potent electron acceptor, particularly in its photoexcited state.

| Property | Value | Source(s) |

| CAS Number | 26456-05-3 | TCI |

| Molecular Formula | C₁₄H₁₂ClNO₄ | TCI |

| Molecular Weight | 293.70 g/mol | TCI |

| Appearance | Light yellow to amber powder/crystal | TCI |

| Purity | Typically >98.0% | TCI |

| Storage | Room temperature, in a cool, dark place is recommended (<15°C) | TCI |

Synthesis Pathway: From Acridine to the Acridinium Salt

The synthesis of 10-Methylacridinium salts is a direct and well-established process rooted in the fundamental reactivity of N-heterocycles. The primary route involves the N-alkylation of the parent acridine molecule.

Experimental Protocol: Synthesis of 10-Methylacridinium Perchlorate

-

Objective: To synthesize 10-Methylacridinium Perchlorate via N-methylation of acridine.

-

Core Principle: This protocol utilizes an Sₙ2 reaction where the lone pair of electrons on the nitrogen atom of acridine acts as a nucleophile, attacking an electrophilic methyl group from a methylating agent. The resulting methylacridinium salt is then subjected to anion exchange with perchloric acid.[3][4]

-

Materials:

-

Acridine

-

Dimethyl sulfate (or Methyl Iodide)

-

Anhydrous solvent (e.g., Toluene, Acetonitrile)

-

Perchloric acid (HClO₄), dilute solution

-

Diethyl ether

-

-

Step-by-Step Procedure:

-

Dissolution: Dissolve acridine in a suitable anhydrous solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture.

-

Methylation: Add the methylating agent (e.g., dimethyl sulfate) to the solution. The stoichiometry should be carefully controlled to avoid potential side reactions.[3]

-

Reaction: Gently reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The product, 10-methylacridinium methylsulfate, will precipitate out of the solution as the reaction proceeds.

-

Isolation: After cooling to room temperature, the precipitated salt is collected by filtration and washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Anion Exchange: The isolated 10-methylacridinium methylsulfate is then dissolved in a minimal amount of a suitable solvent (e.g., water or ethanol). A stoichiometric amount of a dilute perchloric acid solution is added dropwise with stirring.

-

Precipitation and Purification: 10-Methylacridinium Perchlorate, being less soluble, will precipitate from the solution. The precipitate is collected by filtration, washed with cold water and then diethyl ether, and dried under vacuum.

-

-

Self-Validation: The final product's identity and purity can be confirmed using standard analytical techniques such as ¹H NMR spectroscopy (to verify the presence of the N-methyl group and the aromatic protons), and IR spectroscopy (to detect the characteristic Cl-O stretching vibrations of the perchlorate anion around 1100 cm⁻¹).[3]

Part 2: The Dual Modalities of 10-Methylacridinium Perchlorate

The utility of 10-Methylacridinium Perchlorate stems from two distinct but related photochemical processes: photocatalysis and chemiluminescence. Both pathways leverage the unique electronic structure of the acridinium core, but they are initiated and proceed differently.

Photocatalysis: Harnessing Light to Drive Reactions

As a photocatalyst, the 10-methylacridinium cation acts as a powerful photooxidant. Upon absorption of light (typically in the blue or near-UV region), it is promoted to an electronically excited state, which is a much stronger oxidizing agent than its ground state.[5] This excited state can accept an electron from a suitable donor molecule, initiating a catalytic cycle.

The general mechanism for photocatalysis by 10-methylacridinium salts can be described as follows:

-

Photoexcitation: The 10-methylacridinium cation (Acr⁺-Me) absorbs a photon (hν) to form the singlet excited state (¹[Acr⁺-Me]*).

-

Single Electron Transfer (SET): The excited acridinium cation abstracts an electron from a substrate molecule (Sub), generating a substrate radical cation (Sub•⁺) and the acridinyl radical (Acr•-Me).

-

Chemical Transformation: The highly reactive substrate radical cation undergoes the desired chemical reaction (e.g., fragmentation, addition, cyclization).

-

Catalyst Regeneration: The acridinyl radical (Acr•-Me) is oxidized back to the ground state acridinium cation (Acr⁺-Me) by a suitable oxidant (often molecular oxygen in aerobic reactions), thus closing the catalytic cycle.[6]

Diagram: Generalized Photocatalytic Cycle

Caption: Generalized photocatalytic cycle of 10-methylacridinium.

A key derivative, 9-Mesityl-10-methylacridinium perchlorate, is often employed in photocatalysis. The bulky mesityl group at the 9-position provides steric protection, enhancing the catalyst's stability against nucleophilic attack and decomposition, and also influences its photophysical properties.[5][7] However, the fundamental principle of photoinduced electron transfer remains the same for the parent 10-methylacridinium cation.

Chemiluminescence: Generating Light from a Chemical Reaction

In contrast to photocatalysis where light is an input, chemiluminescence is a process where a chemical reaction produces light as an output. Acridinium compounds, particularly acridinium esters (where a leaving group is attached to the C9 carbonyl), are renowned for their high quantum yields in chemiluminescent reactions.[1][8]

The light-generating reaction is typically triggered by an oxidant, such as hydrogen peroxide, in an alkaline environment. The core of the mechanism involves the formation of a high-energy intermediate that decomposes to produce an electronically excited state of N-methylacridone. This excited molecule then relaxes to its ground state by emitting a photon of light.

The key steps in the chemiluminescence of acridinium compounds are:

-

Nucleophilic Attack: In an alkaline solution, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), a potent nucleophile.[9]

-

Intermediate Formation: The hydroperoxide anion attacks the electrophilic C9 carbon of the acridinium ring.[9]

-

Cyclization and Decomposition: This leads to the formation of an unstable intermediate, often proposed as a 1,2-dioxetanone. This strained, four-membered ring rapidly decomposes.[9]

-

Excited State Formation: The decomposition releases energy and forms an electronically excited singlet state of N-methylacridone ([NMA]*).

-

Light Emission: The excited N-methylacridone relaxes to its ground state, emitting a photon of light, typically in the blue region of the spectrum (around 430 nm).[10]

Diagram: Chemiluminescence Pathway of Acridinium Compounds

Caption: Simplified workflow of a sandwich CLIA using acridinium labels.

The high quantum efficiency and rapid "flash" kinetics of acridinium chemiluminescence result in an excellent signal-to-noise ratio, enabling the detection of analytes at picomolar or even femtomolar concentrations. [11]This sensitivity is critical in various stages of drug development, including:

-

Pharmacokinetic (PK) studies: Measuring low concentrations of a drug or its metabolites in biological fluids.

-

Biomarker discovery and validation: Quantifying disease-related proteins to assess drug efficacy and patient response.

-

Immunogenicity testing: Detecting the presence of anti-drug antibodies.

Part 4: Safety and Handling

As with any chemical reagent, proper handling of 10-Methylacridinium Perchlorate is essential. The primary hazards are associated with the perchlorate anion, which is a strong oxidizing agent.

-

Oxidizing Hazard: Perchlorate salts can form explosive mixtures with reducing agents, organic materials, and finely powdered metals. [12]They may intensify fires. Keep away from combustible materials.

-

Irritation: The compound can cause skin and serious eye irritation.

-

Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, gloves (e.g., neoprene), and a lab coat. [12][13] * Avoid creating dust.

-

Store in a tightly closed container in a cool, dry place, segregated from incompatible materials. [13]* Spill and Disposal: Spills should be cleaned up promptly, avoiding the generation of dust. Dispose of waste in accordance with local, state, and federal regulations. Perchlorate waste should not be mixed with other chemical waste streams. [13]

-

Conclusion: A Bright Future for a Versatile Molecule

10-Methylacridinium Perchlorate stands as a testament to the power of fundamental chemical structures. Its utility, derived from the electron-deficient nature of the N-alkylated acridinium core, provides researchers with a versatile tool for both the synthesis of novel compounds and their subsequent analysis. In the realm of photocatalysis, it offers a mild and efficient means to drive challenging chemical transformations. In the field of bioanalysis, its role as a premier chemiluminescent label underpins some of the most sensitive diagnostic assays available today. For scientists and professionals in drug development, a thorough understanding of the principles and practicalities of 10-Methylacridinium Perchlorate and its derivatives is not just beneficial—it is essential for pushing the boundaries of what is possible in modern molecular science.

References

-

Matyjaszczyk, M. S., et al. (2020). Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations. International Journal of Molecular Sciences, 21(12), 4436. Available from: [Link]

- Gimaev, R. N., et al. (2016). Method of producing 9-mesityl-10-methyl acridinium salt. Russian Federation Patent RU2582126C1.

-

Griesbeck, A. G., et al. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 9(4), 611-614. Available from: [Link]

-

Fukuzumi, S., et al. (2009). On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation. European Journal of Organic Chemistry, 2009(2), 253-258. Available from: [Link]

-

Pharma Guideline. (2021). Synthesis, Reactions and Medicinal Uses of Acridine. Available from: [Link]

-

Al-Amiery, A. A., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7385. Available from: [Link]

-

Fukuzumi, S., et al. (2004). Photoinduced Electron Transfer in 9-Substituted 10-Methylacridinium Ions. The Journal of Physical Chemistry A, 108(1), 131-139. Available from: [Link]

-

Li, Y., et al. (2021). Ultrasensitive chemiluminescence immunoassay with enhanced precision for the detection of cTnI amplified by acridinium ester-loaded microspheres and internally calibrated by magnetic fluorescent nanoparticles. Nanoscale, 13(4), 2396-2405. Available from: [Link]

-

Siodla, T., et al. (2016). Chemiluminogenic acridinium salts: A comparison study. Detection of intermediate entities appearing upon light generation. Journal of Luminescence, 177, 219-228. Available from: [Link]

-

Fukuzumi, S., et al. (2001). Fluorescence maxima of 10-methylacridone-metal ion salt complexes: a convenient and quantitative measure of lewis acidity of metal ion salts. Journal of the American Chemical Society, 123(33), 8117-8125. Available from: [Link]

-

Fudickar, W., et al. (2022). Pyridinium Alkynylanthracenes as Sensitizers for Photodynamic Therapy. Photochemistry and Photobiology, 98(1), 193-201. Available from: [Link]

-

Griesbeck, A. G., et al. (2005). Charge Shift and Triplet State Formation in the 9-Mesityl-10-methylacridinium Cation. Journal of the American Chemical Society, 127(20), 7487-7494. Available from: [Link]

-

Zomer, B., et al. (2011). Chemiluminescent reductive acridinium triggering (CRAT)--mechanism and applications. Analytical and Bioanalytical Chemistry, 401(9), 2945-2954. Available from: [Link]

-

New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: Sodium Perchlorate. Available from: [Link]

-

Griesbeck, A. G., & Cho, M. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 9(4), 611–614. Available from: [Link]

-

Zomer, B., et al. (2011). Chemiluminescent reductive acridinium triggering (CRAT)--mechanism and applications. Analytical and Bioanalytical Chemistry, 401(9), 2945–2954. Available from: [Link]

-

Creative Diagnostics. (2023). Chemiluminescence Immunoassay Guide. Available from: [Link]

-

Li, H., et al. (2017). Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4. Molecules, 22(5), 768. Available from: [Link]

-

Siodla, T., et al. (2016). Chemiluminogenic acridinium salts: A comparison study. Detection of intermediate entities appearing upon light generation. Journal of Luminescence, 177, 219-228. Available from: [Link]

-

Kosikowska, P., & Wujec, M. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(22), 13197-13210. Available from: [Link]

-

Li, K., et al. (2020). Pyridinium-substituted tetraphenylethylene salt-based photosensitizers by varying counter anions: a highly efficient photodynamic therapy for cancer cell ablation and bacterial inactivation. Journal of Materials Chemistry B, 8(21), 4662-4670. Available from: [Link]

-

Fang, X., et al. (2007). 9-Phenyl-10-methylacridinium: A Highly Efficient and Reusable Organocatalyst for Mild Aromatization of 1,4-Dihydropyridines by Molecular Oxygen. The Journal of Organic Chemistry, 72(22), 8608-8610. Available from: [Link]

-

Fukuzumi, S., et al. (2018). 9-(4-Halo-2,6-xylyl)-10-methylacridinium Ion as an Effective Photoredox Catalyst for Oxygenation and Trifluoromethylation of Toluene Derivatives. ACS Catalysis, 8(11), 10587-10597. Available from: [Link]

-

Andersen, P. (2015). Emission and Absorption Spectra. YouTube. Available from: [Link]

-

Schilt, A. A. (2003). Perchlorate safety: Reconciling inorganic and organic guidelines. Chemical Health & Safety, 10(5), 15-19. Available from: [Link]

-

Tassigiannakis, A. D., et al. (2001). Synthesis of Acridine-based DNA Bis-intercalating Agents. Molecules, 6(3), 230-244. Available from: [Link]

-

GeneMedi. (2023). GeneMedi's protocol / procedure for the diagnostics application-CLIA. Available from: [Link]

-

Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80A(3), 389-399. Available from: [Link]

-

LibreTexts Chemistry. (2022). 6.4: Emission and Absorbance Spectra. Available from: [Link]

-

Wikipedia. (2023). Acridine. Available from: [Link]

-

University of California, Irvine Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

-

U.S. Environmental Protection Agency. (2014). Technical Fact Sheet - Perchlorate. Available from: [Link]

-

IB Physics. (2020). Absorption and Emission Spectra. YouTube. Available from: [Link]

-

Al-Jbouri, S. S. J. (2021). Role of Coordination compounds as photosensitizes of photodynamic therapy :on overview. Muthanna Journal of Pure Science, 8(1), 60-70. Available from: [Link]

-

Goldman, J. H., et al. (2015). Fluorescence quantum yields of natural organic matter and organic compounds. Limnology and Oceanography: Methods, 13(11), 613-624. Available from: [Link]

-

White, A. R., & Nicewicz, D. A. (2019). Synthesis of Acridinium Photoredox Catalysts. Synlett, 30(09), 827-832. Available from: [Link]

-

Meredith, P., & Riesz, J. (2004). Radiative Relaxation Quantum Yields for Synthetic Eumelanin. Photochemistry and Photobiology, 79(2), 211-216. Available from: [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Preparation of an Acridinium Ester-Labeled Antibody and Its Application in GoldMag Nanoparticle-Based, Ultrasensitive Chemiluminescence Immunoassay for the Detection of Human Epididymis Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 9-Mesityl-10-methylacridinium Perchlorate (EVT-466193) | 674783-97-2 [evitachem.com]

- 4. Acridine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 9-Phenyl-10-methylacridinium: A Highly Efficient and Reusable Organocatalyst for Mild Aromatization of 1,4-Dihydropyridines by Molecular Oxygen [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. Computational Insights on the Mechanism of the Chemiluminescence Reaction of New Group of Chemiluminogens—10-Methyl-9-thiophenoxycarbonylacridinium Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescence maxima of 10-methylacridone-metal ion salt complexes: a convenient and quantitative measure of lewis acidity of metal ion salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ultrasensitive chemiluminescence immunoassay with enhanced precision for the detection of cTnI amplified by acridinium ester-loaded microspheres and internally calibrated by magnetic fluorescent nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. nj.gov [nj.gov]

- 13. pubs.acs.org [pubs.acs.org]

10-Methylacridinium Perchlorate molecular structure and formula

[1]

Executive Summary

10-Methylacridinium Perchlorate (

This guide details its molecular architecture, physicochemical properties, synthesis, and mechanistic role in hydride transfer reactions.

Molecular Identity & Formula

| Parameter | Data |

| IUPAC Name | 10-Methylacridin-10-ium perchlorate |

| Common Names | N-Methylacridinium perchlorate; Acr-Me+ ClO4- |

| CAS Number | 26456-05-3 |

| Molecular Formula | |

| Molecular Weight | 293.70 g/mol |

| Cation Formula | |

| Anion Formula | |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in acetonitrile, DMSO, acetone; sparingly soluble in water.[1][2][3] |

Structural Analysis

The Acridinium Cation Core

The 10-methylacridinium cation is isoelectronic with anthracene but possesses a distinct positive charge delocalized across the tricyclic aromatic system.

-

Planarity: The central acridine ring system is strictly planar, allowing for strong

stacking interactions in the solid state and in solution (intercalation with DNA/RNA). -

Electronic Distribution: The positive charge is not localized solely on the nitrogen; resonance structures delocalize it to the C-9, C-1, and C-3 positions. This makes the C-9 position highly electrophilic and the primary site for nucleophilic attack (e.g., by hydride or hydroxide).

-

Sterics: The N-methyl group lies in the nodal plane of the

-system, minimizing steric clash with peri-hydrogens (H-1/H-8), though some repulsive interaction exists, slightly opening the C1-N-C10 bond angle.

The Perchlorate Counterion

The perchlorate anion (

-

Role: It provides charge balance without significantly altering the electronic properties of the cation through coordination, unlike halides (

, -

Safety Note: While kinetically stable, organic perchlorates possess high energy potential.[1] Friction or heat can trigger detonation.[1]

Resonance Visualization (DOT Diagram)

The following diagram illustrates the resonance stabilization and the electrophilic susceptibility of the C-9 position.

Figure 1: Resonance contributors of the 10-methylacridinium cation showing the electrophilic activation at Carbon-9.[1]

Physicochemical Properties[1][4][5][6][7][8][9][10][11]

UV-Vis Absorption

The absorption spectrum in acetonitrile is characteristic of the acridinium chromophore:

-

(S0

-

(S0

-

Fluorescence: Emits green fluorescence (

nm), though the quantum yield is generally lower than neutral acridine due to efficient non-radiative decay pathways or electron transfer quenching.[1]

Redox Potentials

10-Methylacridinium is a moderate oxidant in its ground state.[1]

Mechanism: NAD+ Mimicry (Hydride Transfer)[1]

The defining application of 10-methylacridinium perchlorate is modeling the biological redox function of the

The Reaction

The cation (

Stereoelectronic Transformation

-

Reactant (

): Planar, aromatic, -

Product (

): "Butterfly" buckled shape, non-aromatic central ring, -

Mechanism: The transfer is typically direct (one-step hydride transfer), though electron-transfer-initiated mechanisms (

) are debated depending on the donor's oxidation potential.[1]

Figure 2: Mechanistic pathway of hydride transfer converting the acridinium cation to the neutral acridan species.

Synthesis Protocol

Objective: Synthesis of 10-Methylacridinium Perchlorate from Acridine.

Reagents

-

Acridine (Substrate)[1]

-

Methyl Iodide (MeI) or Dimethyl Sulfate (Methylating Agent)[1]

-

Perchloric Acid (70%

)[1] -

Solvents: Benzene or Toluene (for methylation), Ethanol/Water (for anion exchange).[1]

Step-by-Step Methodology

-

Quaternization (Formation of Iodide Salt):

-

Dissolve Acridine (1.0 eq) in dry benzene or toluene under inert atmosphere (

).[1] -

Add Methyl Iodide (1.5 eq) dropwise.[1] Caution: MeI is a carcinogen.

-

Reflux for 2–4 hours.[1] A deep yellow/orange precipitate (10-Methylacridinium Iodide) will form.[1]

-

Cool, filter the solid, and wash with cold benzene/ether to remove unreacted acridine.

-

-

Anion Exchange (Metathesis):

-

Dissolve the Iodide salt in minimal hot water or ethanol.

-

Add 70% Perchloric Acid dropwise until precipitation is complete.[1] Caution: Exothermic.

-

The perchlorate salt is less soluble and will crystallize out as bright yellow needles.

-

-

Purification:

-

Recrystallize from hot water or ethanol/water mixture.[1]

-

Dry under vacuum at 60°C. Do not overheat dry perchlorates.

-

Safety & Handling

-

Explosion Hazard: Organic perchlorates are potentially explosive.[1] Avoid grinding the dry salt. Never heat the solid above 100°C. Use shielding when handling >1g quantities.

-

Toxicity: Acridinium compounds are DNA intercalators and potential mutagens.[1] Handle with gloves and in a fume hood.[1]

-

Storage: Store in a cool, dry place away from reducing agents and organic combustibles.

References

-

PubChem. 10-Methylacridinium Perchlorate - Compound Summary.[1][2] National Library of Medicine.[1] Link[1]

-

Fukuzumi, S., et al. (2004). Electron-Transfer State of 9-Mesityl-10-methylacridinium Ion.[1][2] Journal of the American Chemical Society. Link[1]

-

Roberts, R. M. G., et al. (1982).[1] Hydride transfer reactions.[1] A kinetic study of oxidation of 10-methyl-9-phenylacridan. Canadian Journal of Chemistry.[1] Link[1]

-

Verhoeven, J. W., et al. (2004). Photoinduced Electron Transfer in 9-Substituted 10-Methylacridinium Ions.[1][4] ResearchGate/JACS.[1] Link[1]

-

Sigma-Aldrich. Perchlorate Safety and Handling Technical Bulletin.Link[1]

Sources

- 1. 9-Mesityl-10-methylacridinium Perchlorate | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Mesityl-10-methylacridinium Perchlorate | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

An In-Depth Technical Guide to the Solubility of 10-Methylacridinium Perchlorate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of a compound is a critical physicochemical parameter that dictates its utility in a vast array of scientific applications, from organic synthesis and catalysis to formulation development in the pharmaceutical industry. 10-Methylacridinium Perchlorate, a cationic organic salt, is a compound of interest in various chemical and biological studies. Understanding its behavior in different solvent environments is paramount for its effective application. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 10-Methylacridinium Perchlorate in organic solvents, designed to empower researchers with the knowledge to make informed decisions in their experimental designs.

Understanding 10-Methylacridinium Perchlorate

10-Methylacridinium Perchlorate is an organic salt consisting of a positively charged 10-methylacridinium cation and a perchlorate anion (ClO₄⁻). The acridinium core is a tricyclic aromatic structure, which imparts a degree of hydrophobicity, while the positive charge on the quaternary nitrogen and the ionic nature of the perchlorate counter-ion introduce polarity. This dual character suggests a complex solubility profile that is highly dependent on the nature of the solvent.

Chemical Structure:

Figure 1: Chemical structures of the 10-Methylacridinium cation and the Perchlorate anion.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For an ionic compound like 10-Methylacridinium Perchlorate, the dissolution process involves the dissociation of the salt into its constituent ions and the subsequent solvation of these ions by the solvent molecules. The extent to which this occurs is governed by a delicate interplay of several factors:

-

Solvent Polarity and Dielectric Constant: Polar solvents are generally more effective at dissolving ionic compounds. A high dielectric constant (ε) of a solvent enables it to reduce the electrostatic attraction between the cation and anion, facilitating their separation and solvation.[1] Solvents with a high dielectric constant, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are therefore expected to be good solvents for 10-Methylacridinium Perchlorate.[2]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility.[3][4][5] While the 10-methylacridinium cation does not have hydrogens available for donation, the nitrogen and the aromatic system can act as hydrogen bond acceptors. Protic solvents like alcohols can form hydrogen bonds with the perchlorate anion, while aprotic solvents with hydrogen bond accepting capabilities can interact with the cation.

-

Ion-Dipole Interactions: Polar solvent molecules possess a dipole moment, allowing them to orient themselves around the ions. The negative end of the solvent dipole will be attracted to the 10-methylacridinium cation, and the positive end to the perchlorate anion. The strength of these interactions contributes to the overall enthalpy of solvation.

Table 1: Physicochemical Properties of Common Organic Solvents [6][7][8][9][10][11][12][13][14][15][16][17]

| Solvent | Chemical Formula | Dielectric Constant (ε) at 20°C | Polarity Index (P') | Hydrogen Bond Donor/Acceptor |

| Non-Polar | ||||

| Hexane | C₆H₁₄ | 1.88 | 0.1 | Neither |

| Toluene | C₇H₈ | 2.38 | 2.4 | Acceptor |

| Diethyl Ether | (C₂H₅)₂O | 4.34 | 2.8 | Acceptor |

| Polar Aprotic | ||||

| Dichloromethane | CH₂Cl₂ | 9.08 | 3.1 | Acceptor |

| Acetone | (CH₃)₂CO | 20.7 | 5.1 | Acceptor |

| Acetonitrile | CH₃CN | 37.5 | 5.8 | Acceptor |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | 36.7 | 6.4 | Acceptor |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 7.2 | Acceptor |

| Polar Protic | ||||

| Methanol | CH₃OH | 32.7 | 5.1 | Donor & Acceptor |

| Ethanol | C₂H₅OH | 24.6 | 4.3 | Donor & Acceptor |

| Isopropanol | (CH₃)₂CHOH | 19.9 | 3.9 | Donor & Acceptor |

Experimental Determination of Solubility: A Self-Validating Protocol

Due to the lack of readily available quantitative solubility data for 10-Methylacridinium Perchlorate, an experimental approach is necessary. The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of the compound in various organic solvents using High-Performance Liquid Chromatography (HPLC).

Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in the solvent of interest, allowing it to equilibrate, and then quantifying the concentration of the dissolved compound in the supernatant. HPLC is a highly sensitive and accurate technique for this purpose.

Materials and Equipment

-

10-Methylacridinium Perchlorate (high purity)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

Figure 2: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 10-Methylacridinium Perchlorate into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a precise volume of the desired organic solvent to each vial.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium by taking samples at different time points.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter directly into an autosampler vial. This step is crucial to remove any undissolved particles that could interfere with the HPLC analysis.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of 10-Methylacridinium Perchlorate. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength. The acridinium moiety has strong UV absorbance, making UV detection a suitable choice.

-

Prepare a series of standard solutions of known concentrations of 10-Methylacridinium Perchlorate in the mobile phase.

-

Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

-

Inject the prepared samples and record the peak areas.

-

-

Data Analysis and Calculation:

-

Using the calibration curve, determine the concentration of 10-Methylacridinium Perchlorate in the diluted samples.

-

Calculate the solubility in the original solvent by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety and Handling Considerations

10-Methylacridinium Perchlorate is an oxidizing solid and can cause skin and eye irritation.[18] Perchlorate salts, in general, should be handled with care.[19][20][21]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[22][23][24]

-

Handling: Avoid contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat and combustible materials.[25]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as reducing agents and strong acids.[26]

-

GHS Pictograms: Be aware of the relevant GHS hazard pictograms.[27][28][29][30][31][32][33]

Figure 3: Relevant GHS pictograms for 10-Methylacridinium Perchlorate.

Conclusion

While specific quantitative solubility data for 10-Methylacridinium Perchlorate in organic solvents is not extensively documented in publicly available literature, this guide provides the necessary theoretical foundation and a detailed, robust experimental protocol for its determination. By understanding the interplay of solvent properties and employing a validated analytical methodology, researchers can confidently and accurately measure the solubility of this compound, enabling its effective use in their scientific endeavors. The principles and procedures outlined herein are broadly applicable to the solubility determination of other organic salts, serving as a valuable resource for the scientific community.

References

-

OSHA. (2022). GHS Hazard Sign, Symbol & Pictogram Meanings. Retrieved from [Link]

-

AL Research Support. (2025). GHS Pictogram Review: Oxidizers. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard pictograms. Retrieved from [Link]

-

Bronson Safety. (n.d.). Oxidising GHS Sign. Retrieved from [Link]

-

Safety Decals. (2025). GHS Label for Irritant: Requirements Symbols & Buying Guide. Retrieved from [Link]

-

Scribd. (n.d.). Common Organic Solvents - Table of Properties. Retrieved from [Link]

-

PubChem. (n.d.). 10-Methylacridinium Perchlorate. Retrieved from [Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Society for Chemical Hazard Communication. (2017). Oxidizing Solids. Retrieved from [Link]

-

ThoughtCo. (n.d.). Examples of High Polarity Solvents. Retrieved from [Link]

-

ResearchGate. (2014). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

-

ACS Publications. (2016). Dielectric Properties of Organic Solvents in an Electric Field. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

Federal Institute for Occupational Safety and Health. (n.d.). Hazard pictograms for chemicals. Retrieved from [Link]

-

Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

-

University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

-

Oregon State University. (n.d.). Solvent Properties - Dielectric Constant. Retrieved from [Link]

-

UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

-

Responsible Care New Zealand. (n.d.). GHS Pictograms and Hazards. Retrieved from [Link]

-

California Department of Toxic Substances Control. (n.d.). DTSC Perchlorate & Best Management Practices Fact Sheet. Retrieved from [Link]

-

American Pacific. (n.d.). Sodium Perchlorate Solution Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: SODIUM PERCHLORATE. Retrieved from [Link]

-

ChemRxiv. (n.d.). Deciphering the impact of both hydrogen bond donor and acceptor on the physicochemical properties of eutectic solvents. Retrieved from [Link]

-

Esco Lifesciences. (n.d.). Perchloric Acid Handling Guidelines. Retrieved from [Link]

- TCI EUROPE N.V. (2018). SAFETY DATA SHEET: 9-Mesityl-10-methylacridinium Perchlorate.

- TCI America. (2018). SAFETY DATA SHEET: 9-Mesityl-10-methylacridinium Perchlorate.

-

Chemistry LibreTexts. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved from [Link]

-

ChemRxiv. (2026). Deciphering the impact of both hydrogen bond donor and acceptor on the physicochemical properties of eutectic solvents. Retrieved from [Link]

-

In-Silico. (2025). H-bond donors and acceptors: Significance and symbolism. Retrieved from [Link]

Sources

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. Dielectric Constant [macro.lsu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. wisdomlib.org [wisdomlib.org]

- 6. scribd.com [scribd.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Polarity Index [macro.lsu.edu]

- 9. chemicool.com [chemicool.com]

- 10. researchgate.net [researchgate.net]

- 11. shodex.com [shodex.com]

- 12. Properties of Solvents Used in Organic Chemistry [murov.info]

- 13. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 14. Solvent Properties [sites.science.oregonstate.edu]

- 15. www1.chem.umn.edu [www1.chem.umn.edu]

- 16. depts.washington.edu [depts.washington.edu]

- 17. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 18. 10-Methylacridinium Perchlorate | C14H12ClNO4 | CID 11808515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. dtsc.ca.gov [dtsc.ca.gov]

- 20. ampac.us [ampac.us]

- 21. nj.gov [nj.gov]

- 22. tcichemicals.com [tcichemicals.com]

- 23. content.labscoop.com [content.labscoop.com]

- 24. 9-Mesityl-10-methylacridinium Perchlorate, 5G | Labscoop [labscoop.com]

- 25. escolifesciences.com [escolifesciences.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. osha.com [osha.com]

- 28. GHS hazard pictograms - Wikipedia [en.wikipedia.org]

- 29. Oxidising GHS Sign [bronsonsafety.com.au]

- 30. safetydecals.com [safetydecals.com]

- 31. schc.org [schc.org]

- 32. responsiblecarenz.com [responsiblecarenz.com]

- 33. CCOHS: WHMIS - Pictograms [ccohs.ca]

photochemical properties of 9-Mesityl-10-methylacridinium perchlorate

An In-Depth Technical Guide to the Photochemical Properties of 9-Mesityl-10-methylacridinium Perchlorate

Executive Summary

9-Mesityl-10-methylacridinium perchlorate ([Acr⁺-Mes]ClO₄⁻) has emerged as a cornerstone organic photoredox catalyst, offering a powerful alternative to traditional precious-metal-based systems like those of iridium and ruthenium.[1] Pioneered by Fukuzumi and colleagues, this acridinium salt exhibits exceptional photophysical properties, including a high reduction potential in its excited state, excellent stability, and solubility in a wide range of organic solvents.[2][3] These characteristics make it a versatile and potent catalyst for a plethora of synthetic transformations relevant to academic research and industrial drug development.[1][4] This guide provides a detailed exploration of the fundamental photochemical properties of [Acr⁺-Mes]ClO₄⁻, its mechanistic pathways, and its practical application, grounded in authoritative scientific literature.

Introduction: The Rise of a Potent Organic Photocatalyst

The field of photoredox catalysis has revolutionized modern organic synthesis, enabling the construction of complex molecules under mild conditions. While polypyridyl complexes of ruthenium and iridium have been workhorse catalysts, concerns over their cost, toxicity, and reliance on precious metals have spurred the development of sustainable organic alternatives.[1][5]

Among these, 9-Mesityl-10-methylacridinium salts stand out.[2] The design of this catalyst is a masterclass in physical organic chemistry. The core acridinium unit is the chromophore and primary electron acceptor. The strategic placement of a bulky mesityl (2,4,6-trimethylphenyl) group at the C9 position serves a crucial dual function: it sterically shields the electrophilic C9 carbon from nucleophilic attack, a common pathway for catalyst degradation and photobleaching, and its electron-donating nature plays a pivotal role in establishing the molecule's unique excited-state dynamics.[2] This elegant design results in a robust catalyst with a powerful excited-state oxidizing ability (E₁/₂ [P*/P⁻] ≈ +2.08 V vs. SCE), rendering it capable of driving a wide array of challenging chemical reactions.[2]

Core Photophysical & Photochemical Properties

The utility of [Acr⁺-Mes]ClO₄⁻ stems from a well-defined sequence of events following the absorption of visible light. Understanding this excited-state manifold is critical to predicting and controlling its reactivity.

Ground State and Light Absorption

In its ground state, [Acr⁺-Mes]ClO₄⁻ is typically a light yellow to amber crystalline powder.[4] It absorbs light in the visible spectrum, with activation wavelengths often cited around 450 nm, making it compatible with common blue LED light sources.[6][7]

The Excited-State Manifold: A Journey from Light to Reactivity

Upon illumination with blue or near-UV light, the molecule is promoted to an acridinium-like, locally excited (LE) singlet state.[8][9] In polar solvents, this LE state rapidly undergoes an intramolecular photoinduced electron transfer (PET) from the electron-rich mesityl group to the excited acridinium core.[8] This process forms a charge-transfer (CT) state, which is central to the catalyst's function.

From this CT state, several deactivation pathways are possible:

-

Fluorescence: Radiative decay back to the ground state, which occurs with a modest quantum yield.[8]

-

Non-Radiative Decay: Deactivation through vibrational relaxation.

-

Intersystem Crossing (ISC): The CT state can undergo intersystem crossing to form an acridinium-like, locally excited triplet state (T₁).[9][10] This triplet state is also a key reactive intermediate, particularly in energy transfer reactions.

The interplay between these states is depicted in the diagram below.

Caption: State diagram illustrating the key photophysical processes of 9-Mesityl-10-methylacridinium ion.

The Debate on the Long-Lived Electron-Transfer State

A significant point of discussion in the literature is the lifetime of the charge-separated state. Early, seminal work by Fukuzumi and co-workers reported that the electron-transfer (ET) state has an exceptionally long lifetime (e.g., 2 hours at 203 K) and a high energy of 2.37 eV.[10][11] This remarkable stability was attributed to the orthogonal arrangement of the mesityl donor and acridinium acceptor, which minimizes electronic coupling and slows down charge recombination.

However, subsequent studies by other groups have challenged this finding, suggesting that there is no spectroscopic evidence for such an unusually long-lived state.[9] These studies propose that the observed long-lived species is actually an acridinyl radical formed through a sacrificial, irreversible process, rather than a reversible charge-separated state of the parent molecule.[12] This ongoing scientific discourse highlights the complexity of the system and underscores the importance of careful mechanistic investigation when employing this catalyst.

Quantitative Photophysical Data

The efficacy of a photocatalyst is defined by a set of key quantitative parameters. The table below summarizes the reported properties for the 9-Mesityl-10-methylacridinium ion.

| Property | Value | Source(s) |

| Excitation Wavelength (λ_max) | ~450 nm | [6] |

| Excited State Energy (E₀,₀) | 2.37 eV (for the ET state) | [10][11] |

| Ground State Reduction Potential | -0.54 V vs. SCE | [1] |

| Excited State Reduction Potential (E₁/₂[Acr⁺/Acr•])* | +2.08 V vs. SCE | [2] |

| Triplet State Lifetime (τ_T) | ~30 µs (at RT, deoxygenated) | [9][10] |

| Triplet Formation Quantum Yield (Φ_ISC) | 0.38 | [9][10] |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.42 (in acetonitrile) | [10] |

Mechanistic Pathways in Photocatalysis

[Acr⁺-Mes]ClO₄⁻ is a versatile catalyst capable of operating through two primary mechanistic manifolds: photoinduced electron transfer (Type I) and energy transfer (Type II).

Electron Transfer (Type I) Pathway

This is the most common pathway for [Acr⁺-Mes]ClO₄⁻. Its high excited-state reduction potential (+2.08 V vs. SCE) allows it to oxidize a wide range of organic substrates (typically those with oxidation potentials < 1.88 V) via single-electron transfer (SET).[2][10] The general catalytic cycle proceeds as follows:

-

Excitation: The catalyst absorbs a photon to generate the excited state, [Acr⁺-Mes]*.

-

Oxidative Quenching: The excited catalyst accepts an electron from a substrate (S), generating the substrate radical cation (S•⁺) and the reduced acridinyl radical (Acr•-Mes).

-

Substrate Reaction: The highly reactive S•⁺ undergoes the desired chemical transformation (e.g., deprotonation, fragmentation, or addition).

-

Catalyst Regeneration: The reduced acridinyl radical (Acr•-Mes) is oxidized back to its ground state by a suitable oxidant in the system (often the product radical or another species), closing the catalytic cycle.

Caption: Generalized photocatalytic cycle via an oxidative quenching pathway.

Energy Transfer (Type II) Pathway

The excited triplet state of the acridinium ion can act as an energy transfer agent.[10] Specifically, it can transfer its energy to ground-state molecular oxygen (³O₂), which has a triplet ground state, to generate highly reactive singlet oxygen (¹O₂).[9][10] This pathway is efficient, with a reported singlet oxygen quantum yield of 42% in acetonitrile.[10] This process is known as a Type II photooxygenation and is useful for reactions like ene reactions, [2+2] cycloadditions with alkenes, and oxidations of electron-rich substrates.[10]

A Dual Sensitizer

A key feature of [Acr⁺-Mes]ClO₄⁻ is its ability to function as a dual sensitizer. The operative mechanism—electron transfer (Type I) versus energy transfer (Type II)—can be switched based on the properties of the substrate.[10][13] For substrates with low oxidation potentials (< 1.5 V), direct electron transfer is often favored.[10] For substrates with higher oxidation potentials that are poor electron donors but are reactive with singlet oxygen, the Type II pathway dominates.[10] This dual reactivity provides significant flexibility in reaction design.

Synthesis & Characterization Protocols

Representative Synthetic Protocol

The synthesis of 9-Mesityl-10-methylacridinium salts is well-established. A common method involves the reaction of N-methylacridone with a mesityl organometallic reagent.[14]

Disclaimer: This protocol is for informational purposes only and should be performed by trained chemists with appropriate safety precautions.

Objective: Synthesize 9-Mesityl-10-methylacridinium perchlorate from N-methylacridone.

Step-by-Step Methodology:

-

Grignard Formation (if starting from bromomesitylene): Prepare mesitylmagnesium bromide by reacting bromomesitylene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition to N-methylacridone: In a separate flask under an inert atmosphere, dissolve N-methylacridone in anhydrous THF. Cool the solution in an ice bath.

-

Slowly add the prepared mesitylmagnesium bromide solution to the N-methylacridone solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4 hours) or until completion, as monitored by TLC.[14]

-

Quenching and Acidification: Carefully quench the reaction by the slow addition of aqueous perchloric acid (HClO₄). Caution: Perchloric acid is a strong oxidizing agent and can be explosive, especially when heated or in contact with organic materials. Handle with extreme care behind a blast shield.

-

The addition of acid facilitates dehydration of the intermediate alcohol and precipitation of the desired 9-Mesityl-10-methylacridinium perchlorate salt.

-

Isolation: Collect the precipitate by filtration, wash with a suitable solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques as reported in the literature, including:

-

¹H NMR Spectroscopy: To confirm the chemical structure and proton environment.

-

Electrospray Mass Spectrometry (ES-MS): To confirm the mass of the cationic component.

-

Elemental Analysis (C/H/N): To verify the empirical formula.[9]

Applications in Synthesis

The unique reactivity of [Acr⁺-Mes]ClO₄⁻ has been leveraged in a vast number of organic transformations, making it a valuable tool for researchers in drug development who require efficient and selective methods for molecule construction. Key applications include:

-

Anti-Markovnikov Hydrofunctionalization: Catalyzing the addition of nucleophiles (e.g., amines, acids) to alkenes against the typical electronic bias.[8]

-

Aerobic Oxidations and Brominations: Using oxygen from the air as a terminal oxidant for various oxidation reactions, or facilitating selective bromination of aromatic hydrocarbons with HBr.[8]

-

C-H Functionalization: Enabling the direct phosphorylation and trifluoromethylation of C-H bonds, providing shortcuts to valuable motifs.[8][9]

-

Photooxygenations: Generating singlet oxygen for the synthesis of dioxetanes and other oxygenated products from alkenes and polycyclic aromatic hydrocarbons.[8][10]

Conclusion & Future Outlook

9-Mesityl-10-methylacridinium perchlorate is a powerful and versatile organic photoredox catalyst whose utility is rooted in its well-defined photochemical properties. Its strong oxidizing power, stability, and ability to operate through multiple mechanistic pathways have secured its place as a go-to catalyst for a wide range of synthetic applications. While the precise nature of its long-lived excited state remains a subject of academic inquiry, its practical efficacy is undisputed. Future research will likely focus on the development of next-generation acridinium catalysts with tailored redox potentials and absorption profiles, as well as their immobilization on solid supports to enhance reusability and applicability in flow chemistry systems, further solidifying the role of organic dyes in sustainable chemical synthesis.

References

-

Griesbeck, A. G., & Cho, M. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Organic Letters, 9(4), 611–613. [Link]

-

Ohkubo, K., & Fukuzumi, S. (2015). 9-Mesityl-10-methylacridinium Perchlorate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

-

Benniston, A. C., et al. (2005). Charge Shift and Triplet State Formation in the 9-Mesityl-10-methylacridinium Cation. Journal of the American Chemical Society, 127(46), 16054–16064. [Link]

-

Yadav, M., & Singh, V. K. (2023). Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications. RSC Advances, 13(16), 10831–10853. [Link]

-

Griesbeck, A. G., & Cho, M. (2007). 9-Mesityl-10-methylacridinium: An Efficient Type II and Electron-Transfer Photooxygenation Catalyst. Request PDF. [Link]

- Budagumpi, S., et al. (2016). Method of producing 9-mesityl-10-methyl acridinium salt.

-

Sparr, C., & Lehenmeier, T. (2020). Design and application of aminoacridinium organophotoredox catalysts. Chemical Communications, 56(10), 1499-1509. [Link]

-

Melchiorre, P., et al. (2019). Unlocking Photocatalytic Activity of Acridinium Salts by Anion-Binding Co-Catalysis. Angewandte Chemie International Edition, 58(34), 11868-11873. [Link]

-

Ohkubo, K., & Fukuzumi, S. (2006). Photocatalytic Reactions of 9-Mesityl-10-methylacridinium Ion. Request PDF. [Link]

-

Fukuzumi, S., Lee, Y. M., & Nam, W. (2025). Photoredox catalysis of acridinium and quinolinium ion derivatives. Bulletin of the Korean Chemical Society, 46(1), 4-23. [Link]

-

Nicewicz, D. A., et al. (2016). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis. Organic Syntheses, 93, 201-210. [Link]

-

Harriman, A., et al. (2006). Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state. Chemical Communications, (2), 213-215. [Link]

-

Singh, R. (2021). Development of visible-light-mediated photoredox catalysis. Scholars Archive. [Link]

-

Fukuzumi, S., et al. (2004). Electron-transfer state of 9-mesityl-10-methylacridinium ion with a much longer lifetime and higher energy than that of the natural photosynthetic reaction center. Journal of the American Chemical Society, 126(6), 1600-1601. [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Mesityl-10-methylacridinium perchlorate. PubChem Compound Database. [Link]

-

Benniston, A. C., et al. (2008). On the Photochemical Stability of the 9-Mesityl-10-methylacridinium Cation. European Journal of Organic Chemistry, 2008(34), 5759-5766. [Link]

Sources

- 1. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and application of aminoacridinium organophotoredox catalysts - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08524F [pubs.rsc.org]

- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 4. 9-Mesityl-10-methylacridinium Perchlorate | 674783-97-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 過塩素酸9-メシチル-10-メチルアクリジニウム 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. uni-onward.com.tw [uni-onward.com.tw]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Electron-transfer state of 9-mesityl-10-methylacridinium ion with a much longer lifetime and higher energy than that of the natural photosynthetic reaction center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Illumination of the 9-mesityl-10-methylacridinium ion does not give a long-lived photoredox state - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 9-Substituted 10-Methylacridinium Derivatives

This guide provides a comprehensive overview of the synthetic strategies for preparing 9-substituted 10-methylacridinium derivatives, a class of compounds with significant applications in photoredox catalysis, chemiluminescence, and drug development.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Versatile Acridinium Core

The 10-methylacridinium scaffold is a privileged structure in modern chemistry. The permanent positive charge on the nitrogen atom renders the C9 position highly electrophilic and susceptible to nucleophilic attack, a feature that has been extensively exploited for the development of chemosensors.[4] Furthermore, the extended π-system of the acridine core imparts unique photophysical properties, making its derivatives powerful photocatalysts and highly efficient chemiluminescent reagents.[5][6][7][8] The ability to introduce a wide variety of substituents at the 9-position allows for the fine-tuning of these properties, enabling the rational design of molecules for specific applications.[9][10] This guide will explore the primary synthetic routes to access these valuable compounds, focusing on the underlying chemical principles and providing detailed experimental protocols.

Core Synthetic Strategies

The synthesis of 9-substituted 10-methylacridinium derivatives can be broadly categorized into two main approaches: the "late-stage N-methylation" of a pre-functionalized 9-substituted acridine and the "C9-functionalization" of a pre-formed 10-methylacridinium salt. A third, more classical approach involves the de novo construction of the acridinium core.

Late-Stage N-Methylation of 9-Substituted Acridines

This is arguably the most common and versatile strategy, as it allows for the synthesis and purification of the neutral 9-substituted acridine precursor before the introduction of the permanent positive charge. The general workflow involves the initial synthesis of the desired 9-substituted acridine, followed by quaternization of the acridine nitrogen with a methylating agent.

Caption: General workflow for the late-stage N-methylation approach.

Causality Behind Experimental Choices:

-

Choice of Methylating Agent: The reactivity of the methylating agent is a critical parameter. Methyl trifluoromethanesulfonate (MeOTf or CF3SO3Me) and methyl iodide (MeI) are commonly employed. MeOTf is a more powerful methylating agent than MeI and is often used for less nucleophilic acridines.[11] The choice also depends on the desired counter-ion (triflate vs. iodide).

-

Solvent Selection: Anhydrous, non-protic solvents such as dichloromethane (DCM), acetonitrile, or toluene are typically used to prevent side reactions and ensure the stability of the reactive intermediates and the final product.[11]

-

Reaction Conditions: The N-methylation of acridines is often carried out at room temperature or with gentle heating.[11] Microwave-assisted N-methylation has also been reported to accelerate the reaction.[12]

This protocol is adapted from a known procedure for the synthesis of chemiluminescent acridinium esters.[11]

Step 1: Synthesis of Phenyl acridine-9-carboxylate

-

Dissolve acridine-9-carboxylic acid chloride (1.20 mmol) in pyridine (15 mL) at 50 °C.

-

Cool the solution and add phenol (1.50 mmol).

-

Stir the mixture vigorously for 16 hours at room temperature.

-

Remove the pyridine by evaporation under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM, 10 mL), wash with water (3 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Purify the crude product by chromatography to yield phenyl acridine-9-carboxylate.[11]

Step 2: N-Methylation

-

Stir a solution of phenyl acridine-9-carboxylate (0.22 mmol) in anhydrous DCM (2 mL) with methyl trifluoromethanesulfonate (0.80 mmol) for 3 hours at 20 °C.

-

The resulting solid product is filtered and washed successively with DCM (1 mL), ethyl acetate (1 mL), and diethyl ether (1 mL).

-

The final product, 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulfonate, is obtained as a yellow solid.[11]

| Reagent | Molar Equiv. | Purpose |

| Phenyl acridine-9-carboxylate | 1.0 | Starting material |

| Methyl trifluoromethanesulfonate | ~3.6 | Methylating agent |

| Anhydrous Dichloromethane | - | Solvent |

Table 1: Reagents for the N-methylation of phenyl acridine-9-carboxylate.

C9-Functionalization of 10-Methylacridinium Salts

In this approach, the acridine core is first N-methylated to form a 10-methylacridinium salt, which is then reacted with a suitable nucleophile to introduce the substituent at the 9-position. This method is particularly useful for introducing carbon-based substituents via organometallic reagents.

Caption: General workflow for the C9-functionalization approach.

Causality Behind Experimental Choices:

-

Nucleophile Selection: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are commonly used to introduce alkyl or aryl groups at the C9 position.[1][12] The choice of the organometallic reagent depends on the desired substituent and its compatibility with other functional groups in the molecule.

-

Reaction Conditions for Nucleophilic Addition: These reactions are typically carried out at low temperatures (e.g., -78 °C) in an inert atmosphere to control the reactivity of the organometallic reagents and prevent side reactions.[1]

-

Oxidation Step: The initial nucleophilic addition results in a 9,10-dihydroacridine derivative. A subsequent oxidation step is required to re-aromatize the acridine core and form the final acridinium salt. Electrochemical oxidation at a controlled potential offers a clean and efficient method for this transformation.[1]

This protocol is based on a patented method for the synthesis of a widely used photoredox catalyst.[1]

Step 1: Nucleophilic Addition

-

Prepare mesityl-magnesium bromide by reacting magnesium turnings with 2-bromomesitylene in anhydrous diethyl ether under an inert atmosphere.

-

Add a solution of N-methylacridinium hexafluorophosphate in an anhydrous organic solvent to the freshly prepared Grignard reagent.

-

After the complete dissolution of the N-methylacridinium salt, distill off the diethyl ether.

Step 2: Electrochemical Oxidation

-

Set up an electrochemical cell with anode and cathode compartments separated by a membrane.

-

Fill the cell with a background electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in methanol).

-

Perform electrolysis at a constant current density (e.g., 3 mA/cm²) until the required amount of charge has passed (typically ~2.1 F/mol).

-

After electrolysis, distill off the solvent.

-

Recrystallize the residue from water and dry in air to obtain the 9-mesityl-10-methylacridinium salt.[1]

| Parameter | Value | Purpose |

| Current Density | 3 mA/cm² | Controls the rate of oxidation |

| Charge Passed | 2.1 F/mol | Ensures complete conversion |

| Electrolyte | Tetrabutylammonium hexafluorophosphate | Provides conductivity |

| Solvent | Methanol | Dissolves the substrate and electrolyte |

Table 2: Typical conditions for the electrochemical oxidation step.

De Novo Synthesis of the Acridinium Core

The Bernthsen acridine synthesis is a classical method for constructing the acridine skeleton from an N-substituted diphenylamine and a carboxylic acid (or its derivative) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[4][12] Subsequent N-methylation, if the starting diphenylamine is not already N-methylated, yields the desired acridinium salt. While this method is robust, it often requires harsh reaction conditions and may not be suitable for substrates with sensitive functional groups.

This protocol utilizes microwave heating to accelerate the classical Bernthsen reaction.[12]

-

Combine diphenylamine (4.73 mmol), propionic acid (46.9 mmol), and zinc chloride (14.18 mmol) in a microwave vial with a magnetic stir bar.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 260 °C for 25 minutes.

-

After cooling, pour the crude reaction mixture into aqueous ammonia (~20 mL).

-

Extract the product with an organic solvent, dry the organic phase, and remove the solvent under vacuum.

-

Recrystallize the solid crude from toluene/petroleum ether to obtain 9-ethylacridine as pale yellow crystals.[12] This can then be N-methylated as described in the first synthetic strategy.

Conclusion and Future Perspectives